

An In-depth Technical Guide to the Biological Activities of Sanggenon C

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**Sanggenon C**, a natural flavonoid compound isolated from the root bark of Morus species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of **Sanggenon C**, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

## **Anticancer Activity**

**Sanggenon C** has demonstrated significant anticancer effects across various cancer cell lines and in vivo models. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

### **Induction of Apoptosis and Cell Cycle Arrest**

**Sanggenon C** has been shown to induce apoptosis in several cancer cell types, including colon cancer, glioblastoma, and leukemia.[1][2][3] In colon cancer cells (HT-29, LoVo, and SW480), treatment with **Sanggenon C** leads to a dose- and time-dependent inhibition of proliferation.[1] Specifically, in HT-29 cells, apoptosis is induced at concentrations of 10, 20, and 40  $\mu$ M.[1][4] This pro-apoptotic effect is associated with an increase in intracellular reactive oxygen species (ROS) generation and a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][4] This cascade of events







triggers the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2.[1][4]

In glioblastoma (GBM) cells (U-87 MG and LN-229), **Sanggenon C** suppresses cell proliferation and induces apoptosis.[2][5] Mechanistically, it modulates the protein expression of death-associated protein kinase 1 (DAPK1) by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), leading to DAPK1 accumulation and subsequent pro-apoptotic signaling.[2][5][6] Furthermore, **Sanggenon C** can induce cell cycle arrest at the G0/G1 phase in tumor cells.[3]

### **Inhibition of Tumor Growth in Vivo**

The anticancer potential of **Sanggenon C** has been corroborated in preclinical animal models. In a xenograft model of colon cancer, oral administration of **Sanggenon C** significantly suppressed tumor growth in a dose-dependent manner.[1] Similarly, in a glioblastoma xenograft model, **Sanggenon C** displayed a tumor-suppressing effect without apparent organ toxicity.[2] [5] In a gastric cancer xenograft model, intraperitoneal injection of **Sanggenon C** at 10 and 20 mg/kg/day for 21 days suppressed the tumor burden in nude mice.[8]

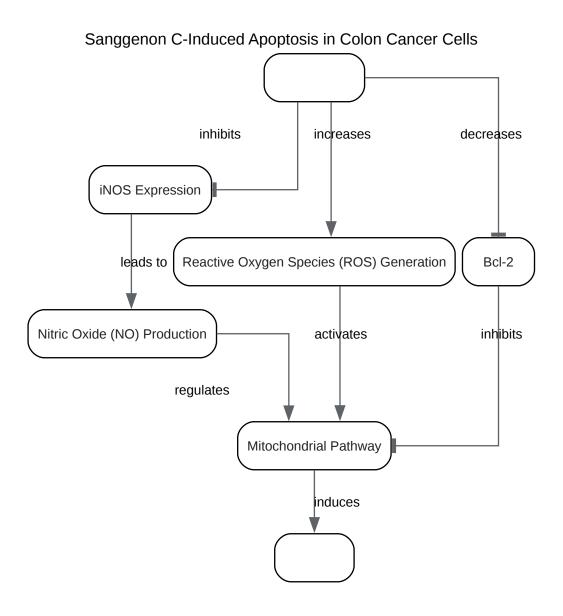
### **Quantitative Data on Anticancer Activity**



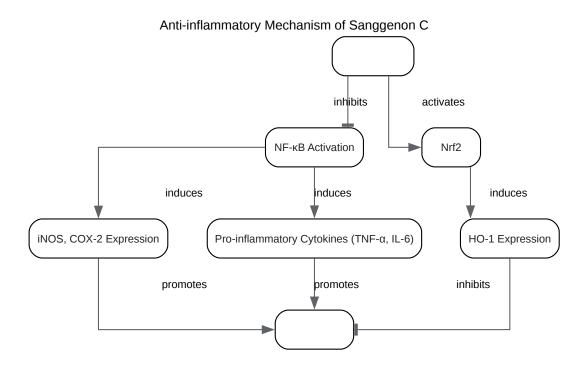
Cancer Type	Cell Line	Assay	Concentrati on/Dose	Effect	Reference
Colon Cancer	LoVo, HT-29, SW480	Proliferation Assay	0, 5, 10, 20, 40, 80 μM	Inhibited proliferation	[4]
Colon Cancer	HT-29	Apoptosis Assay	10, 20, 40 μΜ	Induced apoptosis	[1][9]
Colon Cancer	Xenograft	Tumor Growth	Low, Mid, High Doses	Suppressed tumor growth	[1]
Glioblastoma	U-87 MG, LN-229	Apoptosis Assay	10 μΜ	Induced apoptosis	[2]
Glioblastoma	U-87 MG, LN-229	Cell Cycle Analysis	10 μΜ	G0/G1 phase arrest	[2]
Gastric Cancer	GC cells	Proliferation Assay	4-12 μM (24h)	Inhibited proliferation	[8]
Gastric Cancer	AGS Xenograft	Tumor Growth	10, 20 mg/kg/day (i.p.)	Suppressed tumor burden	[8]
Leukemia	K562, Primary cells	Cell Viability	Not specified	Induced cell death	[3][7]

# Signaling Pathway: Sanggenon C-Induced Apoptosis in Colon Cancer

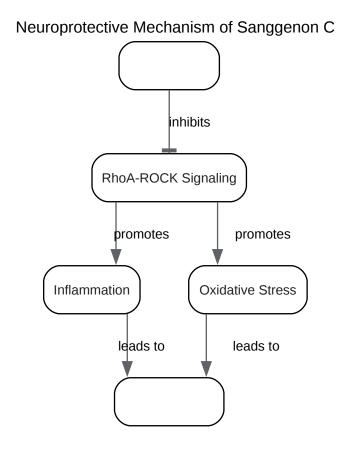












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### References

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